
5-(2-chlorophenoxymethyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Chlorophenoxymethyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol (CPCTT) is a small molecule with a wide range of biological activities and potential applications in various areas of scientific research. It is a member of the triazole family of compounds, which are known for their unique chemical structure and reactivity. CPCTT has been studied for its antimicrobial, antifungal, antioxidant, and anti-inflammatory activities. It has also been shown to have potential for use in cancer therapy due to its ability to inhibit the growth of cancer cells. In addition, CPCTT has been found to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission.
Wissenschaftliche Forschungsanwendungen
Reactivity and Biological Activities
1,2,4-triazole derivatives demonstrate significant antioxidant, antimicrobial, and antiradical activities. Their structural similarity to biogenic amino acids like cysteine, which also contains a free SH-group, underlines their potential in biochemical processes, especially for patients exposed to high doses of radiation. The synthesis and pharmacological activities of these compounds reveal new possibilities for their application in medicine and pharmacology, suggesting that they might offer novel therapeutic options due to their biological activities (Kaplaushenko, 2019).
Pharmaceutical Applications
1,2,4-triazole derivatives have been extensively studied for their pharmaceutical applications, including anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. Their diverse structural variations provide a rich basis for developing new drugs with a wide range of biological activities. This versatility underlines the importance of 1,2,4-triazoles in drug development and the potential for compounds like 5-(2-chlorophenoxymethyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol to contribute to new therapeutic agents (Ferreira et al., 2013).
Synthetic and Physico-Chemical Properties
The synthesis and study of the physico-chemical properties of 1,2,4-triazole derivatives are of great interest in various scientific fields beyond pharmaceuticals, including engineering, metallurgy, and agriculture. These compounds are utilized in optical materials, photosensitizers, antioxidants, and corrosion inhibitors, showcasing their wide-ranging applications in both scientific research and industrial processes. Their low toxicity further enhances their appeal for various applications (Parchenko, 2019).
Eco-friendly Synthetic Procedures
Recent advancements in the eco-friendly synthesis of 1,2,3-triazoles, which share a close structural relationship with 1,2,4-triazoles, highlight the ongoing efforts to develop sustainable and efficient methods for producing these compounds. These procedures offer significant benefits such as reduced reaction times and higher yields, which are crucial for the scalable and environmentally friendly production of triazole-based compounds, including this compound (de Souza et al., 2019).
Eigenschaften
IUPAC Name |
3-[(2-chlorophenoxy)methyl]-4-cyclopropyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3OS/c13-9-3-1-2-4-10(9)17-7-11-14-15-12(18)16(11)8-5-6-8/h1-4,8H,5-7H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDVVYJSLIIWGGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NNC2=S)COC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(pyridin-2-yl)methanone](/img/structure/B2539986.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2539989.png)
![(2-Phenylimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B2539991.png)
![4-[butyl(ethyl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2539992.png)
![2-{[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B2539993.png)
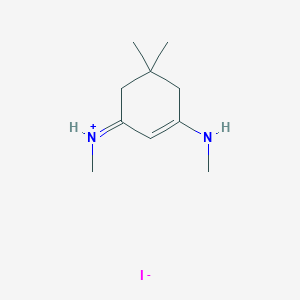
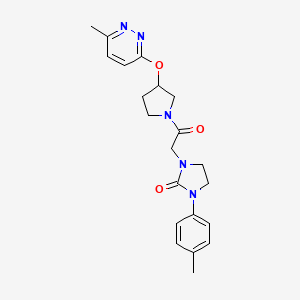
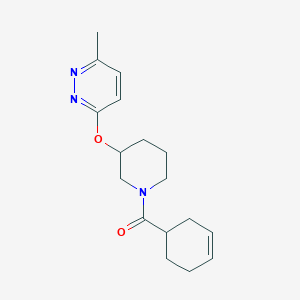
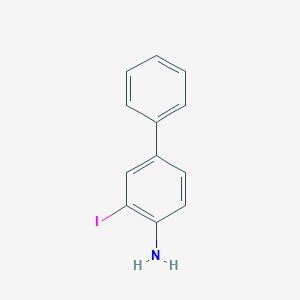
![2-[(4-Benzylpiperidin-1-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2540000.png)
![2-(4-chlorophenyl)-2-oxoethyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate](/img/structure/B2540001.png)
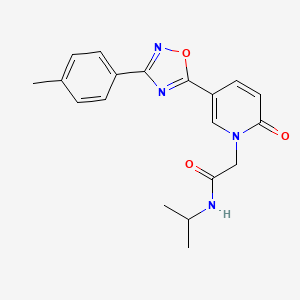

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide](/img/structure/B2540006.png)